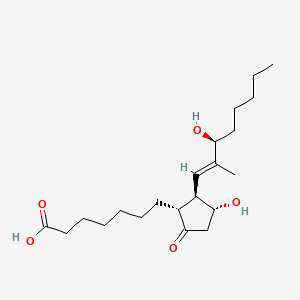
14-Methyl Prostaglandin E1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-Methyl Prostaglandin E1 is a synthetic analogue of Prostaglandin E1, a naturally occurring prostaglandin with significant biological activities. Prostaglandins are lipid compounds derived from fatty acids and have diverse roles in the body, including the regulation of inflammation, blood flow, and the induction of labor. This compound has been modified to enhance its stability and efficacy for various medical and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 14-Methyl Prostaglandin E1 typically involves the modification of the core structure of Prostaglandin E1. One common approach is the introduction of a methyl group at the 14th carbon position. This can be achieved through a series of chemical reactions, including selective methylation and subsequent purification steps. The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous quality control to meet pharmaceutical standards.
化学反応の分析
Types of Reactions: 14-Methyl Prostaglandin E1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
14-Methyl Prostaglandin E1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of prostaglandins.
Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.
Medicine: Explored for its potential therapeutic applications, such as the treatment of cardiovascular diseases and the induction of labor.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 14-Methyl Prostaglandin E1 involves its interaction with specific receptors on the surface of target cells. These receptors are part of the prostaglandin receptor family, which includes various subtypes with distinct functions. Upon binding to its receptor, this compound activates intracellular signaling pathways that lead to various physiological responses, such as vasodilation, inhibition of platelet aggregation, and modulation of inflammation.
類似化合物との比較
Prostaglandin E1: The parent compound, known for its vasodilatory and anti-inflammatory properties.
Prostaglandin E2: Another naturally occurring prostaglandin with similar but distinct biological activities.
Misoprostol: A synthetic analogue of Prostaglandin E1, used for its gastroprotective and labor-inducing effects.
Uniqueness: 14-Methyl Prostaglandin E1 is unique due to the presence of the methyl group at the 14th carbon position, which enhances its stability and efficacy compared to its parent compound. This modification allows for more targeted and prolonged therapeutic effects, making it a valuable compound in both research and clinical settings.
特性
CAS番号 |
41692-11-9 |
|---|---|
分子式 |
C21H36O5 |
分子量 |
368.5 g/mol |
IUPAC名 |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-2-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C21H36O5/c1-3-4-7-11-18(22)15(2)13-17-16(19(23)14-20(17)24)10-8-5-6-9-12-21(25)26/h13,16-18,20,22,24H,3-12,14H2,1-2H3,(H,25,26)/b15-13+/t16-,17-,18+,20-/m1/s1 |
InChIキー |
OZMYPGMSQVIWNC-YAITVPFGSA-N |
異性体SMILES |
CCCCC[C@@H](/C(=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)/C)O |
正規SMILES |
CCCCCC(C(=CC1C(CC(=O)C1CCCCCCC(=O)O)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















